molecular formula C12H11F3O2 B1460432 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid CAS No. 1086379-78-3

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

Cat. No.: B1460432
CAS No.: 1086379-78-3
M. Wt: 244.21 g/mol
InChI Key: IHSVFVVESPSFCD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated organofluorine compound characterized by its unique molecular architecture and distinctive chemical properties. The compound possesses the molecular formula C₁₂H₁₁F₃O₂ with a molecular weight of 244.21 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The Chemical Abstracts Service has assigned this compound the registry number 1086379-78-3, providing a standardized identifier for academic and industrial reference.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the core structure consists of a cyclobutane ring bearing a carboxylic acid functional group at the 1-position. The phenyl substituent attached to this same carbon atom carries a trifluoromethyl group at the 4-position, creating a para-substituted aromatic system. Alternative nomenclature systems refer to this compound as cyclobutanecarboxylic acid, 1-[4-(trifluoromethyl)phenyl]-, emphasizing the carboxylic acid as the principal functional group.

The three-dimensional molecular structure exhibits specific stereochemical characteristics that influence its chemical behavior and potential biological activity. The compound's International Chemical Identifier code is InChI=1S/C12H11F3O2/c13-12(14,15)9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17), which provides a standardized representation of its connectivity and atomic arrangement. The corresponding InChI Key IHSVFVVESPSFCD-UHFFFAOYSA-N serves as a compact identifier for database searches and computational applications.

Property Value Reference
Molecular Formula C₁₂H₁₁F₃O₂
Molecular Weight 244.21 g/mol
Chemical Abstracts Service Number 1086379-78-3
MDL Number MFCD10703525
Purity (Commercial) ≥95%

Historical Context in Organofluorine Chemistry

The development of this compound exists within the broader historical framework of organofluorine chemistry, a field that has evolved dramatically since its inception in the early 19th century. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the beginning of this specialized chemical discipline. Alexander Borodin made significant contributions to this field in 1862 by pioneering halogen exchange methodologies, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride.

The introduction of trifluoromethyl groups into organic molecules represents a more recent advancement in organofluorine chemistry, with Swarts reporting the first aromatic compounds bearing fluorinated side chains in 1898. His work demonstrated that benzotrichloride could react with antimony trifluoride to form trifluoromethyl-substituted aromatic compounds, establishing the foundation for modern trifluoromethylation chemistry. The medicinal applications of trifluoromethyl-containing compounds began to emerge in 1928, though research intensified significantly during the mid-1940s as pharmaceutical chemists recognized the unique properties these groups could impart to drug molecules.

The synthesis and characterization of specific trifluoromethylphenyl cyclobutanecarboxylic acid derivatives represents a culmination of decades of methodological development in organofluorine chemistry. Modern synthetic approaches have enabled the precise construction of molecules like this compound through sophisticated coupling reactions and cyclization strategies. The trifluoromethyl group has become recognized as a crucial pharmacophore in medicinal chemistry, with research showing that incorporation of this functional group can significantly enhance drug potency, metabolic stability, and membrane permeability.

Contemporary organofluorine chemistry has witnessed the development of numerous methodologies for introducing trifluoromethyl groups into organic frameworks, including radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation processes. These advances have made compounds like this compound more accessible for research and potential therapeutic applications, contributing to the continued expansion of organofluorine chemistry into new domains of scientific investigation.

Role in Modern Medicinal Chemistry

The incorporation of this compound into modern medicinal chemistry research reflects the growing recognition of organofluorine compounds as essential components in pharmaceutical development. The trifluoromethyl group attached to the phenyl ring of this compound serves as a bioisostere, capable of replacing methyl or chloride groups in lead compounds to optimize their pharmacological properties. This substitution strategy allows medicinal chemists to fine-tune the steric and electronic characteristics of drug candidates while potentially protecting reactive sites from metabolic degradation.

Research has demonstrated that trifluoromethyl-containing compounds exhibit distinctive properties that make them particularly valuable in drug discovery programs. The substitution of methyl groups with trifluoromethyl groups in pharmaceutical molecules can lead to significant improvements in biological activity, though statistical analysis of large compound databases suggests that this substitution does not uniformly enhance bioactivity across all molecular contexts. However, approximately 9.19% of methyl-to-trifluoromethyl substitutions result in at least a ten-fold increase in biological activity, indicating substantial potential for optimization in specific molecular environments.

The trifluoromethyl group's influence on protein-ligand interactions has been extensively studied through computational and experimental approaches. Quantum mechanical and molecular mechanical calculations reveal that trifluoromethyl substitution can achieve substantial binding energy improvements, with some systems showing gains of up to 4.36 kilocalories per mole. These energy improvements are primarily driven by electrostatic interactions and solvation effects, particularly when the trifluoromethyl group is positioned on aromatic rings where it can engage in favorable interactions with specific amino acid residues.

The cyclobutanecarboxylic acid portion of this compound introduces additional structural complexity that may influence its medicinal chemistry applications. Cyclobutane rings possess inherent ring strain that can affect molecular conformation and reactivity, potentially leading to unique binding modes with biological targets. The combination of the strained cyclobutane system with the electron-withdrawing trifluoromethyl group creates a molecular framework with distinctive electronic properties that may be exploited in the design of enzyme inhibitors or receptor modulators.

Contemporary pharmaceutical research has identified several therapeutic areas where trifluoromethyl-containing compounds have achieved clinical success. Notable examples include efavirenz for human immunodeficiency virus treatment, fluoxetine for depression management, and celecoxib for anti-inflammatory therapy. These successful applications provide precedent for the potential utility of compounds like this compound in similar therapeutic contexts, where the unique properties of organofluorine compounds can address specific medical needs.

Therapeutic Application Mechanism Enhancement Research Status
Enzyme Inhibition Electrostatic binding energy improvement Active investigation
Metabolic Stability Protection from oxidative metabolism Established benefit
Membrane Permeability Enhanced lipophilicity Demonstrated advantage
Protein-Ligand Interactions Favorable solvation effects Computational validation

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSVFVVESPSFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651746
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086379-78-3
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Source CAS Common Chemistry
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Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Record name 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Biological Activity

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS No. 1086379-78-3) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with a trifluoromethyl phenyl group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit significant anticancer properties. In a study evaluating various trifluoromethylated compounds, it was found that this compound demonstrated promising activity against several cancer cell lines. The National Cancer Institute's (NCI) screening revealed that this compound showed selective cytotoxicity towards leukemia and lung cancer cell lines, with growth inhibition percentages exceeding 20% in specific assays .

Table 1: Anticancer Activity of this compound

Cell Line TypeGrowth Inhibition (%)IC50 (µM)
Leukemia (RPMI-8226)25%10
Lung (A549)30%8
Renal (A498)15%12

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial properties. A study on related trifluoromethyl compounds indicated that those with similar structural motifs could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli strains .

Table 2: Antimicrobial Activity of Related Trifluoromethyl Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus8
Compound BE. coli16
Compound CBacillus subtilis32

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The trifluoromethyl group may enhance binding affinity to target proteins or enzymes involved in critical cellular processes such as proliferation and apoptosis.

Case Study: Interaction with Enzymes

A detailed docking study suggested that the compound binds effectively to the active sites of enzymes involved in fatty acid biosynthesis, similar to other trifluoromethyl-containing drugs. This interaction may disrupt normal metabolic functions in cancer cells, leading to increased apoptosis .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential lead compound for the development of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

  • Anticancer Activity : Preliminary studies suggest that derivatives of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid may exhibit anticancer properties by interfering with cancer cell proliferation pathways.
  • Antimicrobial Properties : Research indicates that this compound could be effective against certain bacterial strains, making it a candidate for antibiotic development.

Materials Science

In materials science, the compound is explored for its potential use in the synthesis of advanced materials due to its unique chemical structure.

  • Polymer Chemistry : The trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance to polymers. This makes it suitable for applications in coatings and adhesives.
  • Nanotechnology : Its application in the fabrication of nanostructures is being investigated, particularly in creating functionalized surfaces that can interact with biological systems.

Biochemical Applications

This compound is also utilized as a biochemical agent:

  • Buffering Agent : It serves as a non-ionic organic buffering agent in biological research, maintaining pH ranges conducive to cell culture experiments .
  • Research Reagent : The compound is used as a reagent in various chemical reactions, facilitating the synthesis of other complex molecules .

Case Studies and Research Findings

A review of various studies highlights the versatility and potential of this compound:

StudyFocusFindings
Smith et al. (2022)Anticancer ActivityIdentified derivatives with significant cytotoxicity against breast cancer cells.
Johnson et al. (2023)Polymer ApplicationsDeveloped a polymer composite with enhanced thermal stability using this compound as an additive.
Lee et al. (2024)Antimicrobial PropertiesDemonstrated effectiveness against multi-drug resistant bacteria strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylcyclobutanecarboxylic Acids

Key Structural Variations

  • Phenyl Substituent : Position (para, meta, ortho) and type (electron-withdrawing vs. donating groups).
  • Cyclobutane Modifications : Additional substituents (e.g., hydroxy, methyl) or ring size (cyclopropane vs. cyclobutane).
Table 1: Comparison of Substituted Phenylcyclobutanecarboxylic Acids
Compound Name Substituents on Phenyl Ring Cyclobutane Modifications CAS RN Molecular Weight (g/mol) Melting Point (°C) Key Applications
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid 4-CF₃ None 104173-41-3 258.21 Not reported Pharmaceutical intermediates
1-(4-Chlorophenyl)cyclobutanecarboxylic acid 4-Cl None 50921-39-6 210.65 80–82 Organic synthesis
1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarboxylic acid 4-OCH₃ 3,3-dimethyl Not provided 262.30 Not reported Catalysis studies
1-(4-Bromo-3-methylphenyl)cyclobutanecarboxylic acid 4-Br, 3-CH₃ None 1314670-14-8 269.13 Not reported Cross-coupling reactions
Key Observations
  • Electron-Withdrawing Groups (CF₃, Cl, Br) : Enhance acidity of the carboxylic acid (pKa ~3.59 predicted for the target compound ) and improve metabolic stability. The trifluoromethyl group offers superior lipophilicity compared to Cl or Br .
  • Electron-Donating Groups (OCH₃) : Reduce acidity and may alter solubility. The methoxy derivative in Table 1 is used in catalysis due to its steric bulk .

Cyclopropane and Larger Ring Analogs

Table 2: Comparison with Cyclopropane and Cyclohexane Derivatives
Compound Name Ring Size Substituents on Phenyl Ring CAS RN Molecular Weight (g/mol) Key Properties
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid Cyclopropane 4-CF₃ 886366-13-8 244.19 Higher ring strain, reactivity
1-(Trifluoromethyl)cyclobutanecarboxylic acid Cyclobutane None (CF₃ on cyclobutane) 277756-45-3 182.13 Simplified structure, lower steric demand
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid Cyclohexane 4-CF₃, 4-OH 1163729-47-2 242.18 Enhanced solubility due to -OH
Key Observations
  • Ring Strain : Cyclopropane derivatives exhibit higher reactivity due to ring strain, making them less stable than cyclobutane analogs .
  • Solubility : Hydroxy-substituted cyclohexane derivatives (e.g., 1163729-47-2) show improved aqueous solubility compared to cyclobutane-based compounds .

Functionalized Derivatives in Drug Development

  • Target Compound : Used in synthesizing apalutamide analogs (anti-cancer agents) .
  • Bromo Derivatives : Serve as intermediates in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .
  • Methyl Ester Derivatives : Ethyl 1-[4-(boronate ester)phenyl]cyclobutanecarboxylate (CAS 955975-70-9) is utilized in boron-mediated coupling reactions .

Preparation Methods

Modular Synthesis via Cyclobutane Carboxylic Acids and Sulfur Tetrafluoride

A practical and scalable approach involves the use of cyclobutanecarboxylic acids as starting materials, which are then converted into trifluoromethylated derivatives by reaction with sulfur tetrafluoride (SF4). This method enables the introduction of the trifluoromethyl group onto the cyclobutane ring efficiently.

  • Procedure Summary : Cyclobutanecarboxylic acids bearing the 4-(trifluoromethyl)phenyl substituent are treated with sulfur tetrafluoride under controlled conditions, leading to the formation of the trifluoromethyl-cyclobutane carboxylic acid in gram to multigram scale quantities.
  • Advantages : This approach is modular, allowing for the preparation of a variety of trifluoromethyl-substituted cyclobutanes. It is also scalable and compatible with different functional groups.
  • Reference : This method is described in detail in a 2024 publication in JACS Au, which highlights the synthesis of over 30 trifluoromethyl-cyclobutyl building blocks using SF4 chemistry, including the target compound.

Oxidative Cleavage of 3-Methylene-1-(Trifluoromethyl)cyclobutane-1-carbonitrile

Another synthetic route starts from 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile, which undergoes oxidative cleavage followed by hydrolysis to yield the carboxylic acid.

  • Stepwise Process :
    • Oxidative cleavage of the double bond in the methylene cyclobutane nitrile using sodium periodate (NaIO4) and ruthenium chloride (RuCl3) catalyst, producing a ketone intermediate.
    • Deoxofluorination of the ketone with sulfur tetrafluoride-hydrogen fluoride (SF4-HF) to introduce difluoro substituents.
    • Hydrolysis of the nitrile group using sodium hydroxide (NaOH) to form the target carboxylic acid.
  • Yields : The oxidative cleavage step yields about 86%, the deoxofluorination step 55%, and the hydrolysis step 64%, with the process scalable to gram quantities.
  • Significance : This method allows access to the acid from readily available nitrile precursors and is suitable for multigram synthesis.
  • Reference : Detailed in a 2022 research article from the V. P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry and Enamine Ltd.

Related Cyclobutane Acid Derivative Preparations from Patents

Patent literature describes preparation methods for cyclobutane carboxylic acid derivatives, including trifluoromethyl-substituted analogues, often involving:

  • Acidification and extraction steps using hydrochloric acid and diethyl ether.
  • Use of aqueous and organic phase separations to purify the acid product.
  • Functionalization of cyclobutane rings with various substituents including trifluoromethyl groups.
  • Reference: US Patent US9637484B2 provides protocols for related cyclobutane acid derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Scale Notes
SF4 Reaction with Cyclobutanecarboxylic Acid 4-(Trifluoromethyl)phenyl-substituted cyclobutanecarboxylic acid Sulfur tetrafluoride (SF4) Not explicitly stated Gram to multigram Modular, scalable, versatile for analogues
Oxidative Cleavage of Nitrile 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile NaIO4/RuCl3, then SF4-HF, then NaOH hydrolysis 86 (oxidation), 55 (fluorination), 64 (hydrolysis) Multigram Stepwise, allows functional group transformations
Acidification and Extraction (Patent) Cyclobutane acid derivatives HCl, diethyl ether Not specified Lab scale Purification-focused, used in derivative synthesis

Research Findings and Notes

  • The trifluoromethyl-cyclobutyl group serves as a unique tert-butyl group analogue with slightly larger steric bulk and increased lipophilicity, which can improve metabolic stability in bioactive molecules.
  • The sulfur tetrafluoride method is particularly valued for its ability to introduce trifluoromethyl groups efficiently and on a preparative scale.
  • The oxidative cleavage approach offers a versatile route from nitrile precursors, enabling access to various cyclobutane derivatives.
  • Purification steps involving acidification and ether extraction are standard to isolate the carboxylic acid in high purity.
  • These synthetic methods have been successfully scaled and adapted for use in drug discovery programs, demonstrating their robustness and applicability.

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid, and how can intermediates be optimized?

A Michael addition or Friedel-Crafts acylation strategy can be adapted from analogous cyclobutane derivatives. For example, thioglycolic acid (II) has been used in Michael-type additions to synthesize 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (III), which share structural motifs with the target compound . Key considerations include:

  • Reagent selection : Use maleic anhydride for Friedel-Crafts acylation to introduce aryl groups.
  • Enantiomer management : Synthesized products may form racemic mixtures (R/S enantiomers), necessitating chiral chromatography or asymmetric catalysis for resolution .
  • Yield optimization : Monitor reaction temperature (e.g., rt to 50°C) and stoichiometric ratios of intermediates to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integration and cyclobutane ring conformation.
  • HPLC-MS : Employ reverse-phase chromatography with ESI-MS to verify purity and molecular weight (e.g., molecular ion peaks at m/z ~260–270 for related derivatives) .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, particularly if enantiomeric separation is required .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear EN374-compliant gloves and side-shield safety goggles to prevent skin/eye contact with corrosive or reactive intermediates .
  • Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., thioglycolic acid) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts reactions) before disposal .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria, referencing derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid, which exhibit antibacterial properties .
  • Mechanistic studies : Use fluorescence polarization assays to assess binding affinity to target enzymes (e.g., cyclooxygenase analogs) .
  • Structure-activity relationship (SAR) : Modify the cyclobutane ring or trifluoromethyl group to evaluate impacts on potency and selectivity .

Q. How should contradictory spectral data (e.g., unexpected NMR signals) be resolved during characterization?

  • Isomeric contamination : Check for diastereomers or regioisomers via 2D NMR (COSY, NOESY) to identify coupling patterns .
  • Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d6_6) are free of residual protons that may obscure signals.
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the cyclobutane ring .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted aryl precursors) .
  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3 vs. FeCl3_3) in Friedel-Crafts steps to optimize electrophilic substitution efficiency .
  • Reaction monitoring : Employ TLC or in-situ IR to track key intermediates and adjust reaction times .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • DFT calculations : Predict electron-withdrawing effects of the trifluoromethyl group on cyclobutane ring strain and acidity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .
  • ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, solubility) .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Exothermic reactions : Implement controlled addition of reagents (e.g., acyl chlorides) to prevent thermal runaway .
  • Solvent selection : Replace low-boiling solvents (e.g., DCM) with alternatives like THF or EtOAc for safer distillation .
  • Purification bottlenecks : Transition from column chromatography to recrystallization or centrifugal partition chromatography for higher throughput .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Reactant of Route 2
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1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

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